Formamide, N-(2-phenylethyl)-
Description
Contextualization within Formamide (B127407) Chemistry Research
Formamides are a class of organic compounds derived from formic acid and are recognized for their broad utility in organic synthesis and as intermediates in the production of various chemicals. ontosight.ai N-(2-phenylethyl)formamide, as a specific member of this class, serves as a valuable case study for understanding the reactivity and properties of N-substituted formamides. Research into this compound contributes to the broader knowledge of formamide chemistry, including reaction mechanisms, synthetic methodologies, and the influence of substituents on chemical behavior. Formamides are considered important intermediates in both organic and medicinal chemistry. researchgate.net
Scope of Academic Inquiry for N-(2-phenylethyl)formamide
Academic inquiry into N-(2-phenylethyl)formamide encompasses its synthesis, chemical and physical properties, and its application as a reactant or building block in the synthesis of more complex molecules. Researchers have investigated various methods for its preparation and have characterized its spectroscopic and physical properties. nih.govontosight.aichemeo.com The compound's reactivity, particularly the formyl group's ability to participate in various chemical reactions, is a key area of study.
Overview of Key Research Domains
The study of N-(2-phenylethyl)formamide intersects with several key research domains:
Organic Synthesis: It is utilized as a starting material or intermediate in the synthesis of other organic compounds. sigmaaldrich.com For instance, it is a reactant for the preparation of allenamides through alkylation with propargyl bromide followed by isomerization. sigmaaldrich.comsigmaaldrich.com It also participates in the Ugi three-component reaction. sigmaaldrich.comsigmaaldrich.com
Medicinal Chemistry: The 2-phenethylamine scaffold is present in numerous biologically active compounds, making its derivatives, including N-(2-phenylethyl)formamide, of interest in medicinal chemistry research. nih.gov While this article does not delve into specific biological activities, the structural motif is a recognized pharmacophore. nih.govontosight.ai
Analytical Chemistry: The characterization of N-(2-phenylethyl)formamide involves various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, contributing to the development and refinement of these analytical methods. nih.govnist.govresearchgate.net
Materials Science: Although less prominent, the properties of formamide derivatives can be relevant in the development of new materials. ontosight.ai
Chemical and Physical Properties
The fundamental properties of N-(2-phenylethyl)formamide are crucial for its application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C9H11NO | nih.govnist.govontosight.ai |
| Molecular Weight | 149.19 g/mol | nih.govchemeo.com |
| CAS Number | 23069-99-0 | nih.govnist.govchemeo.com |
| IUPAC Name | N-(2-phenylethyl)formamide | nih.gov |
| Density | 1.049 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.546 | sigmaaldrich.com |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of N-(2-phenylethyl)formamide.
| Spectroscopic Data | Details | Source |
| 15N NMR | Chemical shift and spin-spin coupling constant data are available. | nih.gov |
| GC-MS | The compound has been analyzed by Gas Chromatography-Mass Spectrometry, with a semi-standard non-polar Kovats Retention Index of 1487.2. | nih.gov |
| IR Spectrum | Infrared spectral data has been compiled by the Coblentz Society, Inc. | nist.gov |
| EI-MS | Electron Ionization-Mass Spectrometry spectra have been reported, showing characteristic fragmentation patterns. | researchgate.netsemanticscholar.org |
Synthesis
The synthesis of N-(2-phenylethyl)formamide can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 2-phenylethylamine with formic acid or its derivatives. ontosight.ai For instance, dissolving the corresponding aliphatic amine in methyl formate (B1220265) and heating under reflux is a general procedure for preparing aliphatic N-formamides. rsc.org Another approach is the reaction of an amine with formic acid in toluene (B28343) under reflux. rsc.org The Leuckart reaction, a reductive amination process, can also be employed, and studies have explored optimizing this reaction for the synthesis of N-(1-phenylethyl)formamides. researchgate.netdigitellinc.com Furthermore, the formylation of amines using carbon dioxide as a C1-building block in the presence of a suitable catalyst has been investigated as an alternative to traditional methods. ethz.ch
Applications in Research
N-(2-phenylethyl)formamide serves as a versatile tool in various research applications.
Organic Synthesis
In the realm of organic synthesis, N-(2-phenylethyl)formamide is a valuable precursor. It is used in the synthesis of phenylethyl isocyanide. rsc.org It also serves as a reactant in multicomponent reactions, such as the Ugi reaction, which is a powerful tool for generating molecular diversity. sigmaaldrich.comsigmaaldrich.com The compound's utility extends to the preparation of allenamides, which are important building blocks in organic chemistry. sigmaaldrich.comsigmaaldrich.com
Medicinal Chemistry
The 2-phenethylamine structural motif is a key component in a wide array of natural and synthetic compounds with biological activity. nih.gov Consequently, derivatives like N-(2-phenylethyl)formamide are of interest in medicinal chemistry as potential intermediates for the synthesis of new therapeutic agents. ontosight.aicymitquimica.com The structural similarity to biologically relevant molecules makes it a candidate for studies involving enzyme-substrate interactions. evitachem.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOOMJZHMKSKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177637 | |
| Record name | Formamide, N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23069-99-0 | |
| Record name | Formamide, N-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023069990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2-phenylethyl)- | |
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| Record name | Formamide, N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(PHENETHYL)FORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Reaction Pathways for N 2 Phenylethyl Formamide
Classical and Contemporary Approaches to N-Formylation of 2-Phenylethylamine
The direct formylation of 2-phenylethylamine remains a fundamental and widely practiced method for the synthesis of N-(2-phenylethyl)formamide. This transformation can be achieved using a variety of formylating agents and conditions, from traditional reagents to modern catalytic systems.
Formic acid is a direct and atom-economical formylating agent for the synthesis of N-(2-phenylethyl)formamide from 2-phenylethylamine. The reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, driving the reaction to completion. scispace.comresearchgate.net This method is advantageous due to the low cost and ready availability of formic acid. researchgate.net Primary amines, such as 2-phenylethylamine, are readily formylated under these conditions to provide the corresponding formamide (B127407) in excellent yields. scispace.com
Derivatives of formic acid have also been employed as effective formylating agents. Acetic formic anhydride, while highly reactive, is sensitive to moisture. scispace.com Other activated formic acid derivatives, prepared using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), offer mild reaction conditions but can be more expensive. researchgate.net Ammonium formate (B1220265) represents another practical alternative. researchgate.net
A comparative overview of different formylating agents derived from formic acid is presented below:
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux in toluene with Dean-Stark trap | Inexpensive, atom-economical | Requires water removal |
| Acetic Formic Anhydride | Anhydrous conditions | Highly reactive | Moisture sensitive, cannot be stored scispace.com |
| Formic Acid / DCC or EDCI | Mild conditions | High yields researchgate.net | Expensive reagents researchgate.net |
| Ammonium Formate | Varies | Convenient researchgate.net | Can require specific catalysts |
To improve reaction efficiency, reduce waste, and operate under milder conditions, various catalytic systems have been developed for the N-formylation of amines. These catalysts can be broadly categorized into metal-based, acid, and organic catalysts.
Several metal catalysts have proven effective. For instance, indium has been used to catalyze the formylation of amines with formic acid under solvent-free conditions. mdpi.com Zinc-based catalysts, such as Zn(OAc)₂, have been employed for N-formylation using CO₂ as a C1 source in the presence of hydrosilanes. rsc.org Bimetallic nanoparticles, like AuPd–Fe₃O₄, have also been reported for the oxidative N-formylation of secondary amines using methanol as the formyl source, a technology that could be adapted for primary amines. nih.gov These heterogeneous catalysts offer the advantage of easy recovery and reusability. nih.govrsc.org
Acid catalysts, both homogeneous and heterogeneous, have been explored. Melaminetrisulfonic acid and the ion exchange resin Amberlite IR-120[H⁺] have been used to catalyze the reaction between amines and formic acid under solvent-free conditions. mdpi.comnih.gov Organic catalysts, such as 2-chloro-4,6-dimethoxy scispace.comresearchgate.nettriazine (CDMT) in the presence of 4-(dimethylamino)pyridine (DMAP), have also been utilized to achieve nearly quantitative yields. mdpi.com
The following table summarizes selected catalytic systems for N-formylation:
| Catalyst | Formyl Source | Conditions | Key Features |
| Indium | Formic Acid | 70 °C, solvent-free | Effective for various amines mdpi.com |
| Zn(OAc)₂ / 1,10-phenanthroline | CO₂ / Hydrosilane | 25 °C | Utilizes CO₂ as a C1 source rsc.org |
| AuPd–Fe₃O₄ | Methanol | Room Temperature, 1 atm O₂ | Recyclable heterogeneous catalyst nih.gov |
| Amberlite IR-120[H⁺] | Formic Acid | Microwave irradiation | Rapid reaction times (60–120 s) nih.gov |
| 2-Chloro-4,6-dimethoxy scispace.comresearchgate.nettriazine | Formic Acid | Reflux in DCM or microwave | High yields, one-pot process mdpi.com |
Innovative Synthetic Strategies Involving N-(2-phenylethyl)formamide
Beyond classical batch synthesis, modern methodologies focusing on process intensification and novel reaction pathways are being applied to the synthesis of N-(2-phenylethyl)formamide. These include microwave-assisted synthesis, continuous flow processes, and multi-component reactions.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the N-formylation of amines. beilstein-journals.org The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govbeilstein-journals.org For example, the N-formylation of amines with formic acid catalyzed by Amberlite IR-120[H⁺] resin was completed in 60-120 seconds under microwave irradiation. nih.gov This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for the high-throughput synthesis of compound libraries. nih.gov
Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. unimi.it These systems are increasingly employed for the production of fine chemicals and pharmaceuticals. evitachem.com The synthesis of amides and related compounds has been successfully demonstrated in flow reactors, often utilizing immobilized reagents or catalysts. thieme-connect.de While specific examples detailing the continuous flow synthesis of N-(2-phenylethyl)formamide are emerging, the principles have been established for similar transformations, suggesting a viable and scalable manufacturing route. unimi.itevitachem.com Flow reactors, defined by their geometry allowing for continuous introduction of reactants and outflow of product, are well-suited for such syntheses. google.com
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity. windows.netnih.gov Formamides, including N-(2-phenylethyl)formamide, can be key reactants or intermediates in MCRs leading to the synthesis of diverse heterocyclic structures. beilstein-journals.org For instance, formamides can participate in Vilsmeier-Haack type reactions or act as a source of CO in transition-metal-catalyzed cyclizations. The development of MCRs provides a powerful avenue for the rapid generation of libraries of complex molecules from simple precursors like N-(2-phenylethyl)formamide, which is of great interest in medicinal chemistry and materials science. rsc.orgsemanticscholar.org
Derivatization and Structural Modification of the N-(2-phenylethyl)formamide Skeleton
The N-(2-phenylethyl)formamide scaffold provides a versatile platform for structural modifications. These changes can be strategically introduced at the nitrogen center or on the phenylethyl moiety to generate a diverse range of derivatives with tailored properties.
Strategies for Alkylation and Arylation at the Nitrogen Center
Alkylation and arylation at the nitrogen atom of the formamide group are fundamental transformations for creating N,N-disubstituted derivatives. These reactions typically involve the deprotonation of the N-H bond followed by nucleophilic attack on an alkylating or arylating agent.
Research into the alkylation of structurally similar N-substituted 2-phenylacetamides has shown that reactions performed under basic conditions generally provide the best yields and high selectivity for N-alkylation over O-alkylation. Various alkylating agents, including methyl and ethyl iodide, can be employed. In some cases, the N-alkylated product can be obtained in quantitative yields. Under neutral conditions, the alkylation of N-substituted 2-phenylacetamides often results in a mixture of both O- and N-alkylated products, making it a less synthetically useful approach from a preparative standpoint.
The synthesis of N-substituted analogs of molecules like (-)-normetazocine demonstrates the use of substituted phenethyl bromides as effective alkylating agents. In a typical procedure, the parent amine is heated with the appropriate alkylating agent in a solvent such as dimethylformamide (DMF) in the presence of a base like sodium bicarbonate to facilitate the reaction. This methodology allows for the introduction of varied substituted phenethyl groups onto the nitrogen atom.
Interactive Table 1: Alkylation and Arylation Strategies for Amide Scaffolds
| Reaction Type | Substrate Type | Reagents & Conditions | Key Findings |
|---|---|---|---|
| N-Alkylation | N-substituted 2-phenylacetamides | Methyl iodide, Ethyl iodide; Basic conditions | High yield and selectivity for N-alkylation. |
| N-Alkylation | N-substituted 2-phenylacetamides | Methyl iodide, Ethyl iodide; Neutral conditions | Low conversion; Mixture of N- and O-alkylated products. |
| N-Phenethylation | (-)-Normetazocine | Substituted phenethyl bromides, NaHCO3, DMF, 100 °C | Good yields for N-substituted analogs. |
Manipulation of the Phenylethyl Moiety and its Derivatives
Modification of the phenylethyl portion of N-(2-phenylethyl)formamide is a key strategy for altering its physicochemical properties. Introducing substituents onto the phenyl ring can significantly influence the molecule's biological activity and behavior.
Studies on N-phenethyl-substituted opioids have demonstrated that even small changes to the phenyl ring can have a profound impact. For instance, the position of a nitro group (meta vs. para) on the N-phenethyl moiety of norhydromorphone resulted in a significant difference in opioid receptor binding affinity and a switch from a potent agonist to an antagonist. This highlights the principle that substituents on the phenyl ring can drastically modify a molecule's pharmacological profile.
A variety of substituents have been successfully introduced onto the aromatic ring of N-phenethyl groups in different molecular contexts. These include:
Alkyl and Alkoxy Groups
Halogens (e.g., fluoro, chloro)
Nitro Groups
Hydroxyl Groups
The synthesis of these derivatives often involves using appropriately substituted phenethyl bromides as starting materials for alkylating a parent amine. Furthermore, naturally occurring compounds, such as 2-(2-phenylethyl)chromone derivatives isolated from plant seeds, showcase hydroxylation on the phenyl ring, providing templates for synthetic efforts.
Introduction of Halogenated and Hydroxylated Functionalities
The incorporation of halogen and hydroxyl groups into the N-(2-phenylethyl)formamide structure can be achieved through various synthetic methods, targeting either the phenylethyl backbone or the formamide nitrogen.
Halogenation: The introduction of halogens can be accomplished using electrophilic halogenating reagents. While traditional methods for halogenating N-aryl amides can lead to mixtures of ortho and para isomers, modern approaches offer greater regioselectivity. For instance, a protocol for the ortho-halogenation of N-aryl amides has been developed using an oxidative halodeboronation strategy, which allows for the precise installation of a halogen at the desired position. nih.gov N-haloamides themselves are also used as reagents for halogenation reactions. chemrxiv.orgresearchgate.netchemrxiv.orgrsc.org The chemical literature contains examples of related halogenated compounds, such as N-(2-bromo-2-phenylethyl)-2-(2,4-difluorophenyl)acetamide and 2-bromo-N-(1-phenylethyl)acetamide, indicating that bromination of the ethyl chain is synthetically accessible. molport.com
Hydroxylation: Hydroxylated derivatives are also of significant interest. The compound N-(2-hydroxy-2-phenylethyl)formamide is a known derivative where a hydroxyl group is present on the ethyl linker. Naturally occurring chromone derivatives featuring 2-(4-hydroxyphenyl)ethyl and 2-(3,4-dihydroxyphenyl)ethyl moieties have been identified, demonstrating biological precedence for hydroxylation on the phenyl ring. nih.gov Synthetic approaches to introduce hydroxyl groups can involve the use of starting materials that already contain the desired functionality or through specific hydroxylation reactions. For example, the synthesis of N-hydroxyacetyl derivatives of amines is a known transformation.
Mechanism-Oriented Investigations in N-(2-phenylethyl)formamide Synthesis
Understanding the reaction mechanisms underlying the formation of N-(2-phenylethyl)formamide is crucial for optimizing synthetic protocols and controlling product outcomes. Key areas of investigation include classical synthetic routes like the Leuckart reaction and the role of catalysis in forming the amide bond.
Elucidation of Leuckart Reaction Pathways in N-Methylformamide and Analogous Systems
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce amines. researchgate.netnih.gov When formamide or its derivatives are used as the nitrogen source, the reaction yields N-formylated amines, making it directly relevant to the synthesis of N-(2-phenylethyl)formamide from phenylacetaldehyde or a related carbonyl compound.
The mechanism of the Leuckart reaction can proceed through two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction.
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (or ammonia (B1221849), generated from ammonium formate) on the carbonyl carbon of the aldehyde or ketone. Dehydration of the resulting hemiaminal yields an iminium ion.
Reduction: A hydride transfer from a reducing agent, typically formic acid or formate (derived from the decomposition of formamide or ammonium formate), reduces the iminium ion to the final amine. researchgate.net
When N-methylformamide is used, a proposed mechanism involves the initial formation of an imine, which is then reduced by formic acid generated in situ. nih.gov This is followed by the formylation of the resulting secondary amine to give the final N-formyl product. nih.gov The reaction is often conducted at high temperatures (120-165 °C). researchgate.net Microwave-assisted Leuckart reactions have also been developed, which can accelerate the process. nih.gov The efficiency and pathway of the reaction are influenced by factors such as the presence of water, which can hydrolyze formamide to ammonium formate, an active reducing agent in the reaction.
Understanding Catalytic Roles in Formamide Bond Formation
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming amide bonds under milder conditions. Various catalytic systems have been developed for formamide synthesis.
Metal-Catalyzed Reactions: Transition metal catalysts are widely used for amide bond formation. organic-chemistry.org
Hydrogenation/Dehydrogenation: Catalytic systems can be used for the hydrogenation of formamide intermediates. The choice of catalyst and additives can selectively promote C-N bond cleavage to yield methanol and regenerate the parent amine, or C-O bond cleavage, resulting in N-methylation. molport.com
Carbonylative Coupling: Palladium and copper catalysts are used to couple amines with aryl or alkenyl groups in the presence of carbon monoxide to form amides. organic-chemistry.org
Electrocatalysis: Electrosynthetic methods using solid copper catalysts can form C-N bonds by coupling CO2 and ammonia at a gas-liquid-solid boundary to produce formamides. chemrxiv.org
Photocatalysis: Cobalt-catalyzed, light-induced hydroaminocarbonylation of alkenes provides a sustainable, atom-economical route to amides under mild conditions. rsc.org
Acid and Base Catalysis: Simpler catalytic systems are also effective.
Acid Catalysis: Formic acid itself can be used for the N-formylation of amines, often under solvent-free conditions at elevated temperatures. Silica-supported acids, such as perchloric acid (HClO4-SiO2), have been shown to catalyze the N-formylation of amines, with selectivity for amino groups over hydroxyl groups.
Base Catalysis: Amidine and guanidine bases can catalyze the formylation of amines using methyl formate as the formyl source at room temperature.
Interactive Table 2: Catalytic Systems for Formamide Bond Formation
| Catalyst Type | Catalyst Example | Reactants | Key Mechanistic Feature |
|---|---|---|---|
| Heterogeneous | Ru-MACHO | Formamide, H2 | Selective C-N or C-O bond cleavage depending on base addition. molport.com |
| Electrocatalysis | Copper (solid) | CO2, NH3 | On-surface C-N bond formation at a triple-phase boundary. chemrxiv.org |
| Photocatalysis | [Co2(CO)8] | Alkenes, Amines, CO | Light-induced formation of active [Co(CO)3]− species. rsc.org |
| Acid Catalysis | HClO4-SiO2 | Amines, Formic Acid | Selective N-formylation over O-formylation. |
| Iodide Catalysis | NaI | Sulfonamides, Formamides, TBHP | In situ generation of a reactive TsN·NaI intermediate. |
Advanced Spectroscopic and Analytical Characterization of N 2 Phenylethyl Formamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including N-(2-phenylethyl)formamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for characterizing N-(2-phenylethyl)formamide. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in the ¹H NMR spectrum provide information about the different types of protons and their neighboring atoms. nih.govrsc.org Similarly, ¹³C NMR reveals the number and electronic environment of the carbon atoms in the molecule. rsc.orgrsc.org
For N-(2-phenylethyl)formamide, the presence of two rotamers, resulting from the hindered rotation around the amide bond, can sometimes be observed in the NMR spectra. ethz.chrsc.org This is due to the partial double bond character of the C-N amide bond. ethz.ch
Detailed ¹H NMR spectral data for N-(2-phenylethyl)formamide has been reported with the following chemical shifts (in CDCl₃): δ 2.84 (t, 2H), 3.57 (dt, 2H), 5.68 (br d, 1H, NH), 7.15–7.35 (m, 5H), and 8.12 (s, 1H, CHO). nih.gov High-resolution mass spectrometry (HRMS) data further confirms the molecular formula as C₉H₁₁NO. nih.gov
Table 1: ¹H NMR Spectral Data for N-(2-phenylethyl)formamide
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 8.12 | s | 1H | CHO | nih.gov |
| 7.15–7.35 | m | 5H | Aromatic | nih.gov |
| 5.68 | br d | 1H | NH | nih.gov |
| 3.57 | dt | 2H | -CH₂-NH | nih.gov |
| 2.84 | t | 2H | Ph-CH₂- | nih.gov |
s = singlet, d = doublet, t = triplet, dt = doublet of triplets, m = multiplet, br = broad
The analysis of derivatives such as N-(1-phenylethyl)formamide also shows the presence of two rotamers in the ¹H NMR spectrum. ethz.chrsc.org The structural assignments for these and other related compounds are often supported by a combination of ¹H and ¹³C NMR data. rsc.orgrsc.org
To further confirm structural assignments, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) are employed. teras.ngamazonaws.com
COSY experiments identify protons that are spin-spin coupled, helping to establish connectivity between different parts of the molecule. teras.ng
HETCOR (or its more modern equivalents like HSQC and HMBC) correlates the signals of directly bonded or long-range coupled protons and carbons, providing unambiguous assignments of both ¹H and ¹³C spectra. teras.ngslideshare.net
These 2D NMR methods are invaluable for confirming the tentative structural assignments made from 1D NMR spectra, especially for complex molecules or when isomers are present. teras.ng
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the nitrogen atom's chemical environment. nih.gov The chemical shift of the nitrogen in the amide group of N-(2-phenylethyl)formamide and its derivatives can provide valuable structural information. nih.govspectrabase.com For instance, ¹⁵N NMR data is available for formamide (B127407), which serves as a parent compound for this class of molecules. spectrabase.com The study of formamide itself has been a subject of interest, with discussions on its ¹⁵N chemical shift in different environments. blogspot.comresearchgate.net
Mass Spectrometry Techniques in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like N-(2-phenylethyl)formamide. nih.govnist.gov In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are analyzed by mass spectrometry. tandfonline.com
The electron ionization (EI) mass spectrum of N-(2-phenylethyl)formamide shows characteristic fragment ions that are useful for its identification. nist.govresearchgate.net The NIST WebBook provides mass spectral data for N-(2-phenylethyl)formamide, which can be used as a reference. nist.gov GC-MS has been utilized in the analysis of N-(2-phenylethyl)formamide found in various samples, including those from studies on the volatile composition of certain natural products. tandfonline.com The technique is also used for the analysis of derivatives like N-(1,1-Dimethyl-2-phenylethyl)formamide. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov
HRMS (ESI) has been used to confirm the molecular formula of N-(2-phenylethyl)formamide and its derivatives. nih.govrsc.org For example, the calculated exact mass for C₉H₁₁NO is 149.084061, and experimental values obtained through high-resolution mass spectrometry are typically in close agreement with this theoretical value. nih.govchemsrc.com This technique is crucial for the characterization of newly synthesized compounds and for verifying the purity of samples. rsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules, providing direct information on the functional groups present. Through techniques like Infrared (IR) spectroscopy, the vibrational modes of N-(2-phenylethyl)formamide can be precisely identified.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational transitions of a molecule, with specific functional groups absorbing IR radiation at characteristic frequencies. For N-(2-phenylethyl)formamide, the IR spectrum is dominated by features associated with the amide linkage and the phenyl group. Key vibrational modes include the N-H stretch, the C=O stretch (Amide I band), the N-H bend (Amide II band), and C-H stretches of the aromatic and alkyl portions.
In a study involving the synthesis of related compounds, N-[(1S)-1-methyl-2-phenylethyl]formamide (Imp-K) was characterized using IR spectroscopy, confirming its structure. nih.gov The analysis of such spectra allows for the unambiguous identification of the formamide functional group. The NIST (National Institute of Standards and Technology) WebBook provides reference spectra for N-(2-phenylethyl)formamide, which serves as a benchmark for experimental work. nist.gov
Detailed assignments of the principal vibrational frequencies, based on experimental data and computational studies of related amide molecules, are summarized below.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference(s) |
| N-H Stretch | Amide (N-H) | ~3478 (trans), ~3443 (cis) | acs.org |
| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3000 - 3100 | |
| C-H Stretch (Alkyl) | Ethyl Chain (CH₂) | 2850 - 2960 | |
| Amide I (C=O Stretch) | Amide (C=O) | ~1670 - 1700 | psu.edu |
| Amide II (N-H Bend & C-N Stretch) | Amide (N-H, C-N) | ~1530 - 1550 | |
| C=C Stretch | Phenyl Ring | ~1450 - 1600 |
Note: Wavenumbers for N-H stretch are based on the related molecule N-benzylformamide, which exhibits both cis and trans conformers. acs.org
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating components from a mixture and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is particularly powerful in bioanalytical applications due to its sensitivity and robustness.
High-Performance Liquid Chromatography (HPLC) in Bioanalytical Contexts
HPLC is a widely used method for the determination of pharmaceutical compounds and related substances in biological matrices such as plasma. While specific methods for N-(2-phenylethyl)formamide are not extensively detailed, a validated HPLC-UV method for a closely related derivative, 1-(2-phenylethyl)-5-(quinaldin-4-yl) biuret (B89757) (PEQB), in rat plasma demonstrates the applicability of this technique. nih.govresearchgate.net This method provides a framework that could be adapted for N-(2-phenylethyl)formamide.
The study utilized a Nucleosil-100 CN column with a mobile phase consisting of acetonitrile, methanol, and a potassium dihydrogen phosphate (B84403) buffer. nih.govresearchgate.net Detection was performed using a UV detector at 235 nm. nih.govresearchgate.net The sample preparation involved a straightforward protein precipitation step with acetonitrile. nih.govresearchgate.net The method was validated according to FDA guidelines, demonstrating good accuracy, precision, and a low limit of quantitation (LOQ). nih.gov
Below is a summary of the chromatographic conditions and validation parameters from the study on the related biuret derivative.
| Parameter | Details | Reference(s) |
| Stationary Phase | Nucleosil-100 CN HPLC column (125 × 4.0 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile : Methanol : 0.05 M KH₂PO₄ buffer (pH 3.5) (10:10:80, v/v/v) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/minute | nih.govresearchgate.net |
| Detection | UV at 235 nm | nih.govresearchgate.net |
| Retention Time (Analyte) | 4.5 minutes | nih.govmui.ac.ir |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | nih.govresearchgate.netmui.ac.ir |
| Accuracy | 88-109% | nih.govresearchgate.netmui.ac.ir |
| Intra-day Precision (%RSD) | 6-8% | nih.govresearchgate.netmui.ac.ir |
| Inter-day Precision (%RSD) | 4-19% | nih.govresearchgate.netmui.ac.ir |
This validated method highlights the capability of HPLC to accurately and precisely quantify compounds with a phenylethylamide substructure in a complex bioanalytical context. nih.gov
Specialized Spectroscopic Studies on N-(2-phenylethyl)formamide Clusters and Solvation
To understand the intrinsic properties of N-(2-phenylethyl)formamide and its interactions with solvent molecules on a microscopic level, specialized gas-phase spectroscopic techniques are employed. These methods study the molecule and its small clusters in a supersonic jet, free from bulk solvent effects.
Infrared-Ultraviolet (IR-UV) Ion-Dip Spectroscopy of Hydrated Clusters
IR-UV ion-dip spectroscopy is a powerful technique for obtaining conformer-specific vibrational spectra of molecules and their clusters in the gas phase. Studies on model peptide-like molecules such as N-benzylformamide (NBFA) and N-(2-phenylethyl)acetamide (NPEA) provide profound insight into the stepwise hydration of the amide group, which is directly applicable to N-(2-phenylethyl)formamide. acs.orgresearchgate.netwisc.edu
In these experiments, the molecule and its water clusters are cooled in a supersonic expansion. An IR laser excites the molecules, and a UV laser subsequently ionizes them for detection. When the IR laser is resonant with a vibrational transition, a depletion in the ion signal is observed, yielding a size-specific IR spectrum. psu.edu
For NBFA, studies have identified distinct conformers (cis and trans) with different vibrational frequencies for the NH stretch. acs.org Hydration studies show that water molecules preferentially form hydrogen-bonded cyclic structures with the amide group. acs.org For example, in cis-NBFA-(H₂O), a water molecule forms a bridge by hydrogen bonding to both the C=O and N-H groups. acs.org In hydrated clusters of the related NPEA, it was found that each of the two water molecules in NPEA-(H₂O)₂ binds to the NH and CO groups, respectively. researchgate.net These studies reveal that the initial solvation steps are highly specific, targeting the primary hydrogen-bonding sites of the amide linkage. acs.orgpsu.edu
Rotational Spectroscopy for Microsolvated Systems
Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, provides exquisitely precise information on the three-dimensional structure of molecules and their weakly bound complexes. By analyzing the rotational spectra of a molecule and its isotopically substituted variants, highly accurate bond lengths and angles can be determined.
Studies on the microsolvation of formamide, the parent molecule of N-(2-phenylethyl)formamide, have been conducted to understand its interaction with water. For the formamide–H₂O cluster, rotational spectroscopy has identified a planar, ring-like structure stabilized by two intermolecular hydrogen bonds: a primary N–H···O bond and a secondary C–H···O interaction. acs.org For the formamide–(H₂O)₂ cluster, the two water molecules were found to form a cycle with the amide group through three hydrogen bonds. acs.org
Similar studies on formanilide-argon (FA+-Ar) clusters have used infrared photodissociation (IRPD) spectroscopy to probe the preferred binding sites. These studies show that the argon atom preferentially binds to the N-H proton of the amide group, forming a hydrogen-bond-like interaction. researcher.life These findings demonstrate the power of rotational and related spectroscopic techniques to map out the initial stages of solvation, revealing a preference for hydrogen bonding to the amide group's donor and acceptor sites. acs.orgresearcher.life
Spectroscopic Detection of Hydrogen Bonding Patterns in Solution
The intermolecular and intramolecular interactions of N-(2-phenylethyl)formamide in solution are significantly influenced by hydrogen bonding. The formamide moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), allowing for the formation of various hydrogen-bonded aggregates, such as dimers and oligomeric chains, or interactions with solvent molecules. nih.govresearchgate.net Spectroscopic techniques, including Fourier-transform infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, are powerful tools for probing these interactions directly. researchgate.net By analyzing spectral changes, such as shifts in vibrational frequencies or proton chemical shifts, detailed insights into the specific hydrogen bonding patterns in different solvent environments can be obtained.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides direct evidence for the presence and strength of hydrogen bonds. The formation of a hydrogen bond, such as N-H···O=C, typically results in a noticeable change in the vibrational frequencies of the involved functional groups.
N-H Stretching Vibration: The N-H stretching band is particularly sensitive to hydrogen bonding. In a non-coordinating (inert) solvent, where the molecule exists predominantly as a monomer, a sharp absorption band corresponding to the "free" N-H stretch is observed, typically in the range of 3400-3500 cm⁻¹. When N-(2-phenylethyl)formamide molecules self-associate through N-H···O=C bonds or bond with a hydrogen-bond-accepting solvent, this band shifts to a lower frequency (a red shift) and becomes broader and more intense. The magnitude of this shift is correlated with the strength of the hydrogen bond. For instance, studies on simple amides like formamide show that the dissociation of N-H···N bonds in solution has a major impact on the NH₂ symmetric stretching mode. nih.gov
C=O (Amide I) Stretching Vibration: The carbonyl (C=O) stretching vibration, known as the Amide I band, is also a sensitive probe for hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened and elongated, leading to a red shift in the Amide I band, which typically appears between 1650 and 1700 cm⁻¹. The NIST IR spectrum for liquid (neat) N-(2-phenylethyl)formamide shows a strong, broad absorption centered around 1650 cm⁻¹, which is characteristic of a hydrogen-bonded carbonyl group in the condensed phase. nist.gov In dilute solutions of an inert solvent, this band would be expected to shift to a higher wavenumber.
Low-Wavenumber Modes: The low-frequency region of the Raman spectrum (below 250 cm⁻¹) can provide information on the collective vibrational modes of hydrogen-bonded structures. Studies on liquid formamide and N-methylformamide have shown that specific bands in this region are characteristic of one- or two-dimensional hydrogen-bonded networks. adelphi.edu For example, a strong Raman band observed around 200 cm⁻¹ in liquid formamide is attributed to two-dimensional hydrogen bonding. adelphi.edu
The following table summarizes the expected shifts in key vibrational bands of N-(2-phenylethyl)formamide upon hydrogen bond formation.
| Vibrational Mode | Functional Group | Typical Wavenumber (Free) | Expected Shift upon H-Bonding | Reference |
| N-H Stretch | N-H | ~3400-3500 cm⁻¹ | Red Shift (to lower cm⁻¹) | nih.gov |
| Amide I | C=O | ~1680-1700 cm⁻¹ | Red Shift (to lower cm⁻¹) | researchgate.netfrontiersin.org |
| Amide II | N-H bend, C-N stretch | ~1550 cm⁻¹ | Blue Shift (to higher cm⁻¹) | |
| Low-Frequency Modes | Intermolecular H-bonds | < 250 cm⁻¹ | Appearance of specific bands | adelphi.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is an effective method for detecting hydrogen bonding in solution. The chemical shift of the amide proton (N-H) is highly dependent on its electronic environment.
Chemical Shift of the Amide Proton: The resonance of the N-H proton is significantly influenced by hydrogen bonding. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), where hydrogen bonding is minimal, the amide proton is relatively shielded and appears at a lower chemical shift (further upfield). In contrast, in hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the proton is deshielded due to the formation of a strong N-H···O=S hydrogen bond, causing its resonance to shift downfield to a higher ppm value. researchgate.net The difference in the chemical shift of a protic hydrogen in these two solvents (Δδ = δ(DMSO) − δ(CDCl₃)) can be used as a quantitative measure of the solute's hydrogen bond acidity. researchgate.net
Temperature Dependence: The chemical shift of the amide proton often shows a strong dependence on temperature. As temperature increases, hydrogen bonds are weakened or broken, leading to an increase in the shielding of the N-H proton and a characteristic upfield shift of its resonance. This temperature coefficient (dδ/dT, typically in ppb/K) is a hallmark of a proton involved in hydrogen bonding.
Conformational Isomers: Due to the partial double-bond character of the C-N amide bond, hindered rotation can lead to the existence of cis and trans conformers, which may be distinguishable by NMR. ethz.ch Hydrogen bonding with the solvent can influence the equilibrium between these rotamers. For N-(2-phenylethyl)formamide, two rotamers originating from this hindered rotation are observable in the ¹H NMR spectrum. ethz.ch
The table below illustrates the expected changes in the ¹H NMR spectrum of N-(2-phenylethyl)formamide in different solvent environments, indicative of hydrogen bonding.
| Spectroscopic Parameter | Nucleus | Solvent Environment | Expected Observation | Rationale | Reference |
| Chemical Shift (δ) | ¹H (N-H) | Non-polar (e.g., CDCl₃) | Upfield shift (lower ppm) | Shielded proton, weak H-bonding | researchgate.net |
| Chemical Shift (δ) | ¹H (N-H) | H-bond acceptor (e.g., DMSO-d₆) | Downfield shift (higher ppm) | Deshielded proton, strong H-bonding | researchgate.net |
| Temperature Coefficient (dδ/dT) | ¹H (N-H) | Any (with H-bonding) | Negative value (upfield shift with increasing T) | Disruption of hydrogen bonds at higher temperatures | nih.gov |
| Rotamer Population | All | Varies with solvent | Change in relative intensity of rotamer signals | Solvent-amide hydrogen bonds stabilizing one conformer over another | ethz.ch |
Computational Chemistry and Theoretical Modeling of N 2 Phenylethyl Formamide
Quantum Mechanical Studies on Molecular Conformation and Electronic Structure
Quantum mechanical calculations are fundamental in determining the most stable three-dimensional arrangements (conformations) of N-(2-phenylethyl)formamide and understanding the distribution of its electrons, which dictates its reactivity.
Studies on analogous N-phenylamides, such as formanilide (B94145), reveal the existence of both cis and trans isomers with respect to the amide (HNCO) bond. acs.org Ab initio Hartree-Fock geometry optimizations have shown that for formanilide, the trans isomer is more stable than the cis isomer by approximately 2.5 kcal/mol in the gas phase. acs.org The trans isomer typically adopts a planar structure, while the cis isomer is often nonplanar. acs.org This preference for the trans conformation is a common feature in similar amide-containing structures.
Natural Bond Orbital (NBO) analysis, a quantum mechanical method, allows for the investigation of charge distribution and orbital interactions. In related molecules, Density Functional Theory (DFT) calculations have been used to analyze the electron density and orbital interactions within complexes involving a formamide (B127407) moiety. csic.es For instance, studies on hydrated N-(2-phenylethyl)acetamide, a structurally similar compound, show that interactions with water can lead to electron redistribution within the solute molecule. wisc.edu This redistribution can influence the strength of local hydrogen bonds and other intermolecular forces. wisc.edu
Table 1: Calculated Relative Stabilities of Amide Isomers in a Model Compound (Formanilide) This table is based on findings for the related compound formanilide and illustrates the typical energy differences between amide conformations.
| Isomer | Relative Stability (kcal/mol) | Predicted Geometry |
| trans | 0 (most stable) | Planar |
| cis | +2.5 | Nonplanar |
| Data derived from ab initio calculations on formanilide. acs.org |
Ab Initio Investigations of Intermolecular Interactions
Ab initio calculations, which are based on first principles of quantum mechanics, are employed to precisely characterize the non-covalent interactions between N-(2-phenylethyl)formamide and other molecules, particularly water.
Microsolvation studies on formamide clusters provide a model for the hydration of the amide group in N-(2-phenylethyl)formamide. Fourier transform microwave spectroscopy combined with ab initio calculations has characterized the structures of formamide complexed with one or two water molecules. acs.orgacs.org The most stable 1:1 complex (formamide···H₂O) features a closed, planar ring structure stabilized by two distinct intermolecular hydrogen bonds: a primary N-H···O(H) bond and a secondary C-H···O=C interaction. acs.org
In dihydrated clusters, the two water molecules can form a bridge, creating a cycle with the amide group through three intermolecular hydrogen bonds. acs.org Studies on hydrated clusters of the closely related N-benzylformamide and 2-phenylethylamine also highlight the formation of cyclic hydrogen-bonded structures and the potential for additional stabilizing interactions, such as those between a water hydrogen and the π-electrons of the phenyl ring (H_water···π). researchgate.netresearcher.lifeacs.org Research on hydrated N-(2-phenylethyl)acetamide clusters has specifically shown that electron redistribution within the molecule upon hydration can weaken local hydrogen bonds. wisc.edu
Table 2: Types of Intermolecular Interactions in Hydrated Amide Clusters
| Interaction Type | Description |
| N-H···O | Hydrogen bond between the amide N-H and water oxygen. |
| O=C···H-O | Hydrogen bond between the carbonyl oxygen and a water hydrogen. |
| C-H···O | A weaker hydrogen bond involving a C-H group and an oxygen acceptor. |
| H_water···π | Interaction between a hydrogen atom of water and the phenyl ring's π-electron system. |
| Based on findings from studies on formamide, 2-phenylethylamine, and their hydrated clusters. acs.orgresearcher.lifeacs.org |
Hydrogen bonding is the principal force governing the association of N-(2-phenylethyl)formamide molecules with each other and with other polar molecules. Theoretical studies on formamide clusters demonstrate that hydrogen bonds connect the molecules in extended networks. acs.org A key finding in these networks is the concept of σ-bond cooperativity, where the formation of one hydrogen bond influences the strength of adjacent bonds in a chain. acs.org This effect is evident when comparing the structures of mono- and dihydrated formamide clusters. acs.org
The hydrogen-bond network in related liquid amides, like N-methylformamide, involves different types of interactions, with N-H···O bonds being the most significant. arxiv.org DFT calculations have been used to explore the preferred aggregation patterns in formamide clusters, revealing the energetics of various hydrogen-bonded arrangements. acs.org The ability of the formamide group to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen) allows for the formation of diverse and stable intermolecular networks. csic.esarxiv.org
Molecular Dynamics Simulations for Ligand-Target Binding and Conformational Analysis
Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior and interactions. This technique is invaluable for exploring the conformational flexibility of N-(2-phenylethyl)formamide and simulating its binding to biological targets.
MD simulations allow for the exploration of the potential energy surface of the molecule, revealing its preferred shapes and the energy barriers between them. nih.gov Advanced techniques like replica exchange molecular dynamics (REMD) can enhance the sampling of conformational states, which is particularly useful for flexible molecules with multiple rotatable bonds, like N-(2-phenylethyl)formamide. grafiati.com
In the context of drug discovery, MD simulations are used to model the interaction between a ligand and its protein target. utexas.edu For example, simulations of formamide derivatives binding to the active site of formate (B1220265) dehydrogenase (FDH) have provided insights into substrate binding conformations. acs.org Such simulations typically involve embedding the protein-ligand complex in a hydrated lipid bilayer to mimic a cellular environment and running the simulation for nanoseconds to observe stable binding modes and key intermolecular interactions, such as salt bridges and hydrogen bonds. mdpi.com
Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description / Typical Value |
| Force Field | GROMOS, AMBER, CHARMM (Defines the potential energy of the system) |
| Water Model | SPC, TIP3P (Explicit representation of solvent molecules) |
| System Setup | Protein-ligand complex centered in a periodic box with water and ions. |
| Simulation Time | Nanoseconds (ns) to microseconds (µs) |
| Analysis | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), hydrogen bond analysis, cluster analysis. |
| Based on general methodologies described in computational studies. mdpi.com |
In Silico Approaches to Enzyme Inhibition and Biological Target Prediction
In silico methods use computation to predict the biological activity of molecules, including their potential to act as enzyme inhibitors. These approaches are crucial for screening virtual compound libraries and prioritizing candidates for synthesis and experimental testing. mdpi.com
Molecular docking is a primary in silico technique used to predict the preferred binding orientation of a ligand to a target protein. mdpi.com Docking studies with formamide and its derivatives against formate dehydrogenase (FDH) have been conducted to understand their binding modes and energies, correlating computational results with experimentally observed enzyme activity. acs.org Such studies indicate that formamide derivatives can occupy the enzyme's active site, with binding energies influenced by polar interactions and the molecule's conformation. acs.org
Furthermore, structure-based design studies have identified the phenylethyl moiety as a valuable component for interacting with hydrophobic pockets in enzyme active sites, such as in HIV-1 integrase inhibitors. frontiersin.org In a study of 1,3,4-oxadiazole (B1194373) derivatives as urease inhibitors, the compound featuring a phenylethyl group showed the highest inhibitory potential, which was attributed to the favorable, unhindered interaction of the phenyl ring with the enzyme's active site. nih.gov These findings suggest that the N-(2-phenylethyl) group is a key pharmacophoric feature for potential enzyme inhibition.
Table 4: Example of In Silico Docking Results for Formamide Derivatives with Formate Dehydrogenase (FDH)
| Ligand | Predicted Binding Energy (kcal/mol·atom) | Key Interacting Residue |
| Formate | -0.78 | Arg256 |
| Formamide | -0.44 | Arg256 |
| Data derived from a study on Chaetomium thermophilum FDH. acs.org |
Investigation of Biological Activities and Structure Activity Relationships Sar for N 2 Phenylethyl Formamide and Its Analogues
Medicinal Chemistry Perspectives and Therapeutic Potential
Role as Pharmaceutical Intermediates and Building Blocks in Drug Synthesis
Formamide (B127407), N-(2-phenylethyl)-, also known as N-formylphenylethylamine, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a phenylethyl group attached to a formamide moiety, makes it a versatile precursor for constructing more complex molecules with potential therapeutic applications. The strategic use of such building blocks is a pragmatic approach to enhance and accelerate drug discovery projects. csmres.co.uk The formamide group can participate in various chemical transformations, while the phenylethyl scaffold is a common feature in many biologically active compounds. wikipedia.orgacs.org
The utility of N-(2-phenylethyl)formamide as a reactant is demonstrated in its application for the preparation of allenamides through alkylation with propargyl bromide followed by isomerization. sigmaaldrich.com It is also utilized in multicomponent reactions like the Ugi three-component reaction (3CC), a powerful tool for generating molecular diversity in drug discovery. sigmaaldrich.com Generally, compounds like N-(2-phenylethyl)formamide and its isomers are employed as intermediates in the synthesis of drugs, pesticides, and other organic compounds. The focus on developing high-quality, novel, and diverse building block collections is considered an essential strategy for improving the quality of both screening collections and eventual drug candidates. csmres.co.uk
Exploration as Lead Compounds in Drug Discovery Programs
A lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as the foundational starting point for the development of a new drug. technologynetworks.comfrontiersin.org The process of identifying a lead compound involves screening diverse libraries of synthetic and natural products to find those with promising activity against a specific biological target. frontiersin.orgmdpi.com
The N-(2-phenylethyl)formamide scaffold and its analogues, which are structurally related to the endogenous trace amine phenethylamine, are of significant interest in drug discovery. wikipedia.org Phenethylamine itself regulates monoamine neurotransmission and acts as a central nervous system stimulant, making its derivatives attractive for neuropharmacological research. wikipedia.orgacs.org N-Benzyl-2-phenethylamine, a close analogue, has been investigated for various biological activities, including binding to the CB2 receptor and potential applications in pain and inflammation. biosynth.com The exploration of such derivatives in drug discovery programs aims to optimize their activity, selectivity, and pharmacokinetic properties to develop novel therapeutic agents. The identification of a promising lead is a critical first step that provides the framework for further chemical modifications to enhance efficacy and safety. frontiersin.org
Neurotropic and Central Nervous System Activity Studies
Anticonvulsant Activity Profiling of Derivatives
Derivatives of N-(2-phenylethyl)formamide, particularly those incorporating amide structures, have been a focus of research for new anticonvulsant agents. Structure-activity relationship (SAR) studies are crucial in this field to identify the molecular features responsible for therapeutic efficacy. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are common preliminary screens for detecting potential antiepileptic activity. mdpi.com
Research into various amide-containing structures has yielded compounds with significant anticonvulsant properties. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be considered structural analogues, the presence of a trifluoromethyl group was found to be essential for activity. nih.gov The highest anticonvulsant protection was observed for 3-(trifluoromethyl)anilides within this class. nih.gov Similarly, studies on phenylmethylenehydantoins (PMHs) showed that derivatives substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring exhibited good anticonvulsant activity. nih.gov
Another study on N-(2-hydroxyethyl) cinnamamide (B152044) derivatives identified two compounds with notable anticonvulsant activity and low toxicity in the MES test. These findings highlight the potential of modifying the core structure to enhance therapeutic effects. nih.gov The data from these studies help in building SAR models that guide the design of more potent and safer anticonvulsant drugs. nih.gov
| Compound Class | Specific Derivative | Test Model | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| N-(2-hydroxyethyl) cinnamamides | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES | 17.0 | nih.gov |
| N-(2-hydroxyethyl) cinnamamides | N-(2-hydroxyethyl) cinnamamide | MES | 17.7 | nih.gov |
| Phenylmethylenehydantoins | Compound 14 (specific structure not detailed) | MES | 28 ± 2 | nih.gov |
| Phenylmethylenehydantoins | Compound 12 (specific structure not detailed) | MES | 39 ± 4 | nih.gov |
| Quinazoline-4-amines | Compound 5d (4-bromo substitution) | scPTZ | 140 | mdpi.com |
Antidepressant Activity Investigations of Related Analogues
The structural relationship between N-(2-phenylethyl)formamide and phenylethylamine (PEA) suggests that its analogues could possess antidepressant properties. Deficits in PEA function have been associated with depression. researchgate.net Consequently, various related chemical structures have been synthesized and evaluated for antidepressant activity using behavioral models in animals, such as the forced swim test (FST) and the tail suspension test (TST). nih.gov
In a study of phenylacetamide derivatives, a benzyl (B1604629) substituent on the acetamide (B32628) nitrogen was found to exhibit the highest activity. nih.gov The most potent compound in this series showed better antidepressant potential than standard drugs like moclobemide (B1677376) and imipramine (B1671792) in preclinical tests. nih.gov Structure-activity relationship studies of moclobemide analogues, which share a core benzamide (B126) structure, revealed that the morpholine (B109124) ring is a key part for its antidepressant activity. These studies suggest that the phenyl ring, an electronegative group attached to it, and the terminal amine group may serve as recognition elements for binding to monoamine oxidase-A (MAO-A), a key target for antidepressant drugs. nih.gov
| Compound Class | Specific Derivative | Test Model | Dose (mg/kg) | % Decrease in Immobility (DID) | Reference |
|---|---|---|---|---|---|
| Phenylacetamides | VS25 (N-benzyl-2-(naphthalen-1-yl)acetamide) | TST | 30 | 82.23% | nih.gov |
Cholinesterase Inhibition for Neurodegenerative Diseases
The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing symptoms of neurodegenerative conditions like Alzheimer's disease. nih.gov This approach increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The N-(2-phenylethyl)formamide scaffold can be found within more complex molecules designed as cholinesterase inhibitors.
Research into N-benzylpiperidine derivatives, which can be seen as complex analogues, has led to the development of multi-target ligands that inhibit cholinesterases and also possess β-amyloid anti-aggregation properties. nih.gov One promising compound from this series, an inhibitor of butyrylcholinesterase (IC₅₀ = 0.72 μM), demonstrated the ability to cross the blood-brain barrier and showed activity comparable to the standard drug donepezil (B133215) in an animal model of memory impairment. nih.gov Another study reported a series of N-benzyl benzamide derivatives as highly selective and potent inhibitors of BChE, with IC₅₀ values ranging from picomolar to nanomolar. nih.gov These compounds showed therapeutic effects against cognitive impairment in preclinical models, marking them as promising candidates for further development in the treatment of Alzheimer's disease. nih.gov
| Compound Class | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| N-benzylpiperidine derivative (Compound 23) | BChE | 0.72 μM | nih.gov |
| N-benzyl benzamide derivatives | BChE | Picomolar to Nanomolar Range | nih.gov |
| O-Aromatic N,N-disubstituted carbamates (Compound 5d) | BChE | 1.60 µM | nih.gov |
| O-Aromatic N,N-disubstituted thiocarbamates | AChE | 38.98 µM | nih.gov |
Antimicrobial and Anti-inflammatory Research
Evaluation of Antimicrobial Efficacy of Analogues
The antimicrobial potential of N-(2-phenylethyl)formamide analogues has been explored through the synthesis and evaluation of various derivatives. Studies on related structures, such as N-formyl tetrahydropyrimidines, indicate that the antimicrobial efficacy is highly dependent on the nature and position of substituents on the aromatic rings. chemrevlett.comchemrevlett.com For instance, the presence of electron-withdrawing groups like fluoro (-F), chloro (-Cl), and nitro (-NO2) groups on the benzene (B151609) ring attached to the pyrimidine (B1678525) nucleus was found to enhance antimicrobial activity. chemrevlett.com
In one study, N-formyl tetrahydropyrimidine (B8763341) derivatives were screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus coccus), Gram-negative bacteria (Escherichia coli, Aerogenes), and fungi (Aspergillus niger). chemrevlett.comchemrevlett.com The results showed that specific substitutions led to notable activity. For example, compounds with a 4-fluoro-substituted benzene ring displayed significant activity against S. aureus, Aerogenes, and A. niger. chemrevlett.com Similarly, the presence of a 2-methoxy group contributed to activity against Aerogenes. chemrevlett.com This suggests that the electronic properties and steric factors of the substituents play a critical role in the antimicrobial action of these formamide-containing scaffolds.
While direct studies on N-(2-phenylethyl)formamide are limited in this specific context, the findings from analogous N-formyl compounds provide a foundational understanding for future research. The core formamide group, in conjunction with a substituted phenylethyl moiety, presents a viable scaffold for developing new antimicrobial agents.
Assessment of Anti-inflammatory Properties of N-(2-phenoxyphenyl)formamide Derivatives
Derivatives of N-(2-phenoxyphenyl)formamide have been synthesized and evaluated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with the goal of reducing the gastrointestinal toxicity associated with traditional NSAIDs that possess a free carboxylic acid group. researchgate.net A notable series of compounds, N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay. researchgate.net
The research revealed a clear structure-activity relationship, where the nature of the substituent on the arylidene ring influenced the anti-inflammatory effect. The compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) emerged as the most potent agent in the series, producing a 32-58% reduction in inflammation over three hours, a level of activity comparable to the reference drug diclofenac (B195802) (35-74% reduction). researchgate.net Other derivatives with unsubstituted (9a) and 4-methoxy (9e) benzylidene rings also showed prominent and consistent activity. researchgate.net Interestingly, many of these compounds exhibited a faster onset of action compared to diclofenac, which was attributed to their more lipophilic structure. researchgate.net
| Compound | Substituent (R) on Benzylidene Ring | % Reduction in Inflammation (1 hr) | % Reduction in Inflammation (2 hr) | % Reduction in Inflammation (3 hr) |
|---|---|---|---|---|
| 9a | H | 32% | 48% | 42% |
| 9d | 4-Cl | 32% | 58% | 48% |
| 9e | 4-OCH₃ | 28% | 48% | 44% |
| Diclofenac (Reference) | - | 35% | 58% | 74% |
Anticancer Research and Cytotoxic Effects of Derivatives
N-(2-phenylethyl)formamide serves as a precursor for the synthesis of derivatives with significant anticancer properties. One area of investigation involves its conversion into phenylalkyl isoselenocyanates, which have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. nih.gov A structure-activity relationship study comparing these isoselenocyanates (ISCs) with their isothiocyanate (ITCs) counterparts revealed that the selenium analogues generally exhibited lower IC50 values, indicating higher potency. nih.gov
The cytotoxicity of these compounds was found to be dependent on the length of the alkyl chain connecting the phenyl and isoselenocyanate groups. In several cancer cell lines, including glioblastoma, breast, and prostate, the IC50 values consistently decreased as the alkyl chain length increased from two to four carbons. nih.gov For example, phenylethyl isoselenocyanate, derived directly from N-(2-phenylethyl)formamide, showed potent activity, which was further enhanced in the phenylbutyl analogue. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Phenylethyl isoselenocyanate (ISC-2) | Melanoma (UACC 903) | 5.8 ± 0.4 |
| Breast (MDA-MB-231) | 5.1 ± 0.3 | |
| Prostate (PC-3) | 5.2 ± 0.2 | |
| Phenylbutyl isoselenocyanate (ISC-4) | Melanoma (UACC 903) | 3.1 ± 0.1 |
| Breast (MDA-MB-231) | 2.8 ± 0.1 | |
| Prostate (PC-3) | 3.2 ± 0.1 |
Other research has focused on different structural analogues, such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which have been assessed for their anticancer activity against lines like MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). nih.gov These studies also highlighted that derivatives featuring halogens on the aromatic ring tended to exhibit favorable anticancer activity.
Enzyme-Substrate Interaction and Molecular Target Studies
Elucidation of Hydrogen Bonding and Hydrophobic Interactions at Active Sites
The interaction of formamide-containing molecules within enzyme active sites is governed by a combination of hydrogen bonding and hydrophobic interactions. The formamide moiety itself is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). researchgate.net Molecular docking and computational studies show that these interactions are critical for the proper orientation and binding of the molecule to its biological target. umpr.ac.idnih.gov
While specific studies on N-(2-phenylethyl)formamide are not detailed, research on analogous small molecules like N-cyclohexylformamide within the active site of liver alcohol dehydrogenase provides quantitative insights. The carbonyl (C=O) group of the formamide can form favorable hydrogen bonds with active site residues, with interaction enthalpies estimated around 5.5 kcal/mol relative to being in an aqueous environment. Conversely, the amide N-H group may experience destabilization in the same environment but is stabilized by about 1.5 kcal/mol compared to a purely hydrophobic setting.
Enzymatic Glycosylation for Druggability Enhancement of Related Chromones
2-(2-phenylethyl)chromones (PECs), which are structurally related to N-(2-phenylethyl)formamide and are key bioactive components of agarwood, have been the subject of studies aimed at improving their therapeutic properties. nih.govmdpi.com One effective strategy for enhancing the "druggability" of such compounds is enzymatic glycosylation, which can improve water solubility and modulate biological activity. nih.govresearchgate.net
In a recent study, four naturally occurring PECs were successfully glycosylated using a glycosyltransferase enzyme, UGT71BD1. nih.gov This process yielded several novel PEC glucosides. Subsequent pharmacological evaluation revealed a dramatic enhancement in the cytotoxic activity of one of the products. The glycosylated compound, 5-hydroxy-2-(2-phenylethyl)chromone 8-O-β-D-glucopyranoside (1a), showed a cell inhibition rate against HL-60 (leukemia) cells that was 19 times higher than its non-glycosylated precursor (aglycon). nih.gov The IC50 value for this novel glucoside was determined to be 13.96 ± 1.10 μM, identifying it as a promising candidate for further development as an antitumor agent. nih.gov This research demonstrates for the first time the successful enzymatic glycosylation of PECs, providing an eco-friendly pathway to generate derivatives with significantly improved therapeutic potential. nih.gov
Biological Applications beyond Pharmacology
The utility of N-(2-phenylethyl)formamide is not confined to its pharmacological effects. The compound has been identified in natural sources and has been explored in the context of synthetic chemistry, highlighting its broader scientific interest.
Occurrence in Natural Products and Biochemical Significance (e.g., in Edible Fungi)
Recent research has identified Formamide, N-(2-phenylethyl)- as a naturally occurring compound in certain species of edible fungi. Specifically, it has been detected in the ethyl acetate (B1210297) fraction of extracts from Phlebopus beniensis, a wild edible mushroom found in the Neotropical region. nih.gov This bolete mushroom is recognized for its nutritional value, being low in fat and carbohydrates while rich in protein and dietary fiber. nih.gov The presence of N-(2-phenylethyl)formamide alongside other organonitrogen compounds such as indole (B1671886) and acetamide, N-(2-phenylethyl)- contributes to the unique biochemical profile of this fungus. nih.gov
A summary of the identified organonitrogen compounds in the diethyl ether (DE) fraction of Phlebopus beniensis extracts is provided in the table below.
| Compound Name | Molecular Formula |
| Indole | C₈H₇N |
| Formamide, N-(2-phenylethyl)- | C₉H₁₁NO |
| Acetamide, N-(2-phenylethyl)- | C₁₀H₁₃NO |
Data sourced from biochemical analysis of Phlebopus beniensis extracts. nih.gov
Applications in Ligand Design for Catalysis
A comprehensive search of available scientific literature did not yield specific examples of Formamide, N-(2-phenylethyl)- being utilized as a ligand in the design of catalysts. While the broader class of formamides and related amide structures are integral to various catalytic processes and ligand design, the specific application of N-(2-phenylethyl)formamide in this context is not documented in the reviewed sources. Further research may be necessary to explore the potential of this compound and its derivatives in the field of catalysis.
Advanced Research Applications of N 2 Phenylethyl Formamide in Materials Science and Industrial Processes
A Versatile Intermediate in Fine Chemical Synthesis
N-(2-phenylethyl)formamide serves as a crucial building block in the synthesis of complex organic molecules, contributing to the production of specialty chemicals. Its utility is particularly notable in reactions that require the introduction of a protected aminoethylphenyl group.
Crafting Specialty Chemicals and its Untapped Potential in Agrochemicals
In the realm of specialty chemicals, N-(2-phenylethyl)formamide is a key reactant in the synthesis of allenamides and participates in the Ugi three-component reaction (Ugi-3CR). sigmaaldrich.com Allenamides are a class of compounds with significant potential in organic synthesis, serving as versatile intermediates for the creation of various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net The synthesis of allenamides from N-(2-phenylethyl)formamide typically involves alkylation with propargyl bromide followed by isomerization. sigmaaldrich.com
The Ugi reaction, a powerful tool in combinatorial chemistry, utilizes N-(2-phenylethyl)formamide to generate diverse libraries of peptide-like molecules. This multicomponent reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is highly valued for its efficiency and the complexity of the molecules it can produce in a single step.
Despite its utility in specialty chemical synthesis, there is currently a lack of available scientific literature detailing the specific application of N-(2-phenylethyl)formamide in the production of agrochemicals. Further research is needed to explore its potential in this sector.
Interactive Table: Properties of N-(2-phenylethyl)formamide
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 23069-99-0 |
| Appearance | Liquid |
| Density | 1.049 g/mL at 25 °C |
| Refractive Index | n20/D 1.546 |
An Uncharted Territory: Synthesis of Dyes and Pigments
At present, scientific literature does not provide information on the use of N-(2-phenylethyl)formamide as an intermediate in the synthesis of dyes and pigments. This represents an area where the applicational scope of this compound has yet to be explored. Formamides, in a broader context, have been used as solvents in the production of certain coatings and inks, which can be related to pigment applications. nih.govsilverfernchemical.com However, a direct synthetic role for N-(2-phenylethyl)formamide in this industry is not documented.
A Marker in the Shadows: Forensic Chemistry and Illicit Synthesis Profiling
The analysis of impurities in illicitly manufactured drugs is a cornerstone of forensic chemistry, providing valuable intelligence on synthetic routes and batch-to-batch comparisons.
Unraveling Clandestine Operations: Impurity Analysis in Illicit Drug Manufacture
While formamides can be present as impurities in the synthesis of methamphetamine, particularly through the Leuckart route which often utilizes formamide (B127407) or N-methylformamide, the specific presence of N-(2-phenylethyl)formamide as a common impurity is not extensively documented in publicly available forensic literature.
In the context of fentanyl synthesis, impurity profiling is critical for law enforcement to track manufacturing trends. nih.govstate.gov Forensic analyses of illicit fentanyl have identified various route-specific impurities. For instance, the presence of 4-anilino-N-phenethylpiperidine (ANPP) is indicative of the Siegfried method, while phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) points towards the Gupta-patent route. nih.govfederalregister.govresearchgate.net Although these compounds share a phenylethyl moiety with N-(2-phenylethyl)formamide, the latter is not currently listed as a recognized key impurity in major fentanyl synthesis pathways in the available literature. ussc.gov The focus of forensic investigations remains on direct precursors and their immediate reaction byproducts. researchgate.net
Harnessing Nature's Catalysts: Biocatalytic Applications
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. N-(2-phenylethyl)formamide and its related compounds are finding applications in this burgeoning field.
Powering Bioreactions: Formate (B1220265) Dehydrogenase-Catalyzed Reactions for Cofactor Regeneration
Formate dehydrogenases (FDHs) are enzymes that catalyze the oxidation of formate to carbon dioxide, a reaction that can be coupled with the regeneration of essential cofactors like NADH and NADPH. Recent research has shown that the substrate scope of FDHs is not limited to formate. These enzymes can also catalyze the cleavage of formamides, including N-substituted variants. This process results in the production of carbon dioxide and the corresponding amine, while simultaneously regenerating the desired cofactor.
This capability is of significant interest for various biocatalytic processes that require a continuous supply of NADPH, which is often a limiting and expensive component. The use of formamides as a substrate for FDH-catalyzed cofactor regeneration presents a novel and potentially cost-effective strategy to drive these reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-phenylethyl)formamide with high yield and purity?
- Methodology :
- Cyclization and Vilsmeier Reaction : A high-yield (82.6%) synthesis of structurally similar N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide was achieved using cyclization of diethylaminomalonate hydrochloride and guanidine carbonate, followed by Vilsmeier formylation .
- Amide Coupling : For aromatic formamides, coupling 2-phenylethylamine with formylating agents (e.g., formic acid derivatives) under anhydrous conditions is recommended. Catalysts like DCC (dicyclohexylcarbodiimide) can improve efficiency.
Q. What analytical techniques are recommended for characterizing N-(2-phenylethyl)formamide’s structure and purity?
- Structural Confirmation :
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 52.9° in N-(4′-chlorobiphenyl-2-yl)formamide) to confirm spatial arrangement .
- NMR Spectroscopy : Use H and C NMR to identify formyl protons (~8.1–8.3 ppm) and phenethyl group signals (~2.8–3.6 ppm for CH) .
- Purity Assessment :
- GC-MS : Detects impurities at trace levels (e.g., residual solvents or byproducts like acetamide derivatives) .
- HPLC with UV Detection : Quantifies purity using reverse-phase columns (C18) and acetonitrile/water gradients .
Advanced Research Questions
Q. How does N-(2-phenylethyl)formamide interact with biological systems, and what are its potential pharmacological applications?
- Metabolic Pathways :
- The compound was identified in GC-MS analysis of biochemical fractions, suggesting potential enzymatic interactions (e.g., cytochrome P450-mediated oxidation) .
- Drug Design :
- Formamide derivatives are key in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The phenethyl group may enhance lipophilicity, improving blood-brain barrier penetration .
- Experimental Design :
- Conduct in vitro assays (e.g., enzyme inhibition studies) using recombinant proteins (e.g., HIV-1 reverse transcriptase) and compare IC values with known NNRTIs .
Q. What challenges arise in ensuring the stability of N-(2-phenylethyl)formamide under experimental conditions?
- Degradation Risks :
- Hydrolysis: The formamide bond is susceptible to acidic/basic conditions. Use buffered solutions (pH 6–8) and avoid prolonged exposure to aqueous environments .
- Thermal Decomposition: Stability studies via thermogravimetric analysis (TGA) are recommended. Store at –20°C under inert gas (N) to prevent oxidation .
- Contradictory Data :
- Some studies report formamide derivatives as stable solvents, while others note degradation in biological matrices. Validate stability using accelerated aging tests (40°C/75% RH for 4 weeks) and compare results via HPLC .
Q. How can computational modeling guide the design of N-(2-phenylethyl)formamide derivatives for material science applications?
- Molecular Dynamics (MD) Simulations :
- Predict solubility parameters and self-assembly behavior in polymer matrices. For example, the phenethyl group’s hydrophobicity may enhance compatibility with polyesters .
- DFT Calculations :
- Analyze electron density maps to optimize charge-transfer properties for applications in organic semiconductors. The formyl group’s electron-withdrawing nature can modulate bandgap energy .
Data Contradictions and Resolution Strategies
- Synthetic Yield Discrepancies :
- Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
